2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide
Description
2-{[6-Methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide is a pyrimidine-derived acetamide compound featuring a 4-phenylpiperazine substituent at the 2-position of the pyrimidine ring and an N-phenylacetamide moiety. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and serotonin receptor modulators, where the piperazine moiety often contributes to binding affinity and selectivity .
Properties
IUPAC Name |
2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-18-16-22(30-17-21(29)25-19-8-4-2-5-9-19)26-23(24-18)28-14-12-27(13-15-28)20-10-6-3-7-11-20/h2-11,16H,12-15,17H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXMACUELXIMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The synthetic route may include the following steps:
Formation of the Pyrimidine Core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Substitution with Phenylpiperazine: The pyrimidine core is then reacted with phenylpiperazine to introduce the piperazine moiety.
Attachment of the Acetamide Group: Finally, the acetamide group is introduced through a reaction with an appropriate acylating agent.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring’s 4-position oxygen and the piperazine nitrogen are primary sites for nucleophilic substitution.
Oxidation and Reduction Reactions
The acetamide group and pyrimidine ring undergo redox transformations under controlled conditions.
Amide Bond Reactivity
The acetamide linkage participates in hydrolysis and condensation reactions.
Electrophilic Aromatic Substitution
The phenyl groups attached to the piperazine and acetamide moieties undergo electrophilic reactions.
Steric and Electronic Effects on Reactivity
-
Steric hindrance : The 6-methyl group on the pyrimidine ring reduces accessibility to the 2- and 4-positions, favoring reactions at the piperazine’s phenyl group .
-
Electronic effects : The electron-rich piperazine nitrogen enhances electrophilic substitution rates on its attached phenyl ring.
Analytical Characterization of Products
Reaction products are characterized via:
-
¹H/¹³C NMR : For tracking substituent introduction (e.g., nitro group δ ~8.2 ppm ).
-
HPLC-MS : To confirm molecular weights and purity (>95% for most derivatives).
Key Research Findings
Scientific Research Applications
Structural Features and Pharmacological Potential
This compound is characterized by the presence of:
- A pyrimidine ring
- A piperazine moiety
- An N-phenylacetamide group
These components contribute to its ability to interact with multiple biological targets, making it a candidate for further investigation in therapeutic contexts.
Anticonvulsant Activity
Research has shown that derivatives containing piperazine and pyrimidine structures exhibit significant biological activities, particularly anticonvulsant properties. For instance, studies on similar compounds have demonstrated efficacy in animal models for epilepsy, suggesting that 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide may possess neuroprotective effects or anticonvulsant activity .
Case Studies and Research Findings
-
Anticonvulsant Screening :
- In a study evaluating N-phenyl-acetamide derivatives, several compounds were synthesized and tested for their anticonvulsant activity using the maximal electroshock (MES) method. Results indicated that specific derivatives showed significant activity, particularly against MES seizures, which are critical for assessing potential anticonvulsant agents .
- Mechanism of Action :
Neuropharmacological Applications
Given its structural attributes, this compound may also be investigated for its potential neuropharmacological applications beyond anticonvulsant activity. The piperazine and pyrimidine components are often associated with various central nervous system (CNS) effects.
Potential Neuroprotective Effects
Preliminary studies indicate that compounds with similar structures could provide neuroprotection against oxidative stress and excitotoxicity, common pathways involved in neurodegenerative diseases. Future research could explore these avenues further.
Summary of Applications
| Application Area | Description |
|---|---|
| Anticonvulsant Activity | Demonstrated efficacy in animal models for epilepsy; binds to sodium channels. |
| Neuropharmacology | Potential neuroprotective effects; may influence CNS pathways. |
| Medicinal Chemistry | Candidate for further drug development due to unique structural features. |
Mechanism of Action
The mechanism of action of 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive function. The molecular targets and pathways involved include the binding of the compound to the active site of acetylcholinesterase, leading to competitive inhibition .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Physicochemical and Pharmacokinetic Implications
Piperazine vs. Piperazine derivatives are often associated with enhanced CNS penetration due to their moderate basicity .
Aromatic Substituents :
- The N-phenyl group in the target compound provides a planar aromatic surface for hydrophobic interactions. In contrast, the 2-(trifluoromethyl)phenyl group in introduces steric bulk and electron-withdrawing effects, which may reduce metabolic oxidation but increase plasma protein binding .
- The 3-chloro-4-fluorophenyl variant in combines halogen atoms for enhanced van der Waals interactions and improved receptor affinity, as seen in kinase inhibitors like imatinib .
The 6-methyl group in the target compound likely contributes to metabolic stability by shielding the pyrimidine ring from oxidative degradation .
Biological Activity
2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrimidine ring, a piperazine moiety, and an acetamide functional group, suggest potential biological activities that warrant detailed investigation.
Structural Characteristics
The molecular formula of this compound is C25H29N5O2S, with a molecular weight of approximately 463.6 g/mol. The presence of multiple functional groups enhances its potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N5O2S |
| Molecular Weight | 463.6 g/mol |
| Structural Features | Pyrimidine, Piperazine, Acetamide |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in neuropharmacology and oncology.
Anticonvulsant Activity
A study evaluating various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated promising anticonvulsant properties. These compounds were synthesized and tested in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The results indicated that certain derivatives exhibited protective effects against seizures, particularly in the MES model, suggesting a potential mechanism involving sodium channel modulation .
Key Findings:
- Compounds showed varying degrees of efficacy in preventing seizures.
- The most effective derivatives had specific structural modifications that enhanced their interaction with neuronal voltage-sensitive sodium channels.
The biological activity of this compound may be attributed to its ability to interact with various receptors and enzymes. Interaction studies have focused on its binding affinity to neurotransmitter receptors, which is crucial for understanding its pharmacological profile.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Anticonvulsant Efficacy : In a controlled study involving animal models, compounds analogous to this compound demonstrated significant protection against induced seizures at varying dosages.
- Cytotoxicity in Cancer Models : Another study assessed the cytotoxic effects of related compounds on human cancer cell lines, revealing that specific structural modifications led to enhanced apoptosis induction.
Q & A
Basic: What are the optimal synthetic routes for 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrimidine core. Key steps include:
- Pyrimidine Ring Formation: Condensation of substituted aldehydes with amidines under basic conditions (e.g., KOH/EtOH) .
- Substitution at Position 2: Reaction of the pyrimidine intermediate with 4-phenylpiperazine using a coupling agent like DCC (dicyclohexylcarbarbodiimide) in anhydrous DMF .
- Acetamide Linkage: Coupling of the pyrimidine-piperazine intermediate with N-phenylacetic acid chloride in the presence of triethylamine to neutralize HCl byproducts .
Optimization Tips: - Use high-purity reagents and anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to adjust reaction times (typically 12-24 hours at 60-80°C) .
Basic: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
Methodological Answer:
- Purity Analysis: Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) detects impurities <0.5% .
- Structural Confirmation:
- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., methyl at pyrimidine C6, phenylpiperazine at C2) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]: ~475.2 g/mol) .
Advanced: How can structure-activity relationships (SAR) be established to evaluate the impact of substituents on biological activity?
Methodological Answer:
-
Systematic Substituent Variation: Synthesize derivatives with modifications to the phenyl (e.g., electron-withdrawing groups) or piperazine (e.g., alkylation) moieties .
-
Biological Assays: Compare IC values in target-specific assays (e.g., kinase inhibition or receptor binding). For example:
Derivative Substituent IC (nM) Parent None 120 Derivative A 4-Fluorophenyl 45 -
Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes with substituent modifications .
Advanced: What experimental strategies can resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assay Conditions: Ensure consistent cell lines (e.g., HEK293 vs. HeLa), assay buffers, and incubation times .
- Control Compounds: Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize data .
- Meta-Analysis: Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Advanced: What methodologies are employed to elucidate the compound’s mechanism of action in modulating enzyme or receptor targets?
Methodological Answer:
- Kinetic Studies: Measure enzyme inhibition (e.g., determination via Lineweaver-Burk plots) .
- Cellular Pathway Analysis: Western blotting to track phosphorylation changes in signaling pathways (e.g., MAPK/ERK) .
- In Silico Studies: Molecular dynamics simulations (e.g., GROMACS) to model target-ligand interactions over time .
Basic: What pharmacological effects have been observed in preclinical studies, and how are they validated?
Methodological Answer:
- In Vitro Effects: Antiproliferative activity in cancer cell lines (e.g., IC = 85 nM in MCF-7) validated via MTT assays .
- In Vivo Validation: Administer 10 mg/kg (oral) in xenograft models; measure tumor volume reduction over 21 days .
- Safety Profiling: Acute toxicity studies in rodents (LD > 500 mg/kg) .
Advanced: How can solubility and stability challenges be addressed during formulation for in vivo studies?
Methodological Answer:
- Solubility Enhancement: Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin complexes .
- Stability Optimization:
- Store lyophilized powder at -20°C; avoid aqueous solutions >24 hours at RT .
- Degradation profile via accelerated stability testing (40°C/75% RH for 6 months) .
Advanced: How to design comparative studies with structurally similar derivatives to identify lead candidates?
Methodological Answer:
- Library Design: Include derivatives with variations in:
- Piperazine Group: 4-Methylpiperazine vs. 4-fluorophenylpiperazine .
- Acetamide Substituents: N-phenyl vs. N-(3-nitrophenyl) .
- Screening Cascade: Prioritize compounds based on potency (IC), selectivity (e.g., ≥10-fold over off-targets), and pharmacokinetics (e.g., t > 4 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
